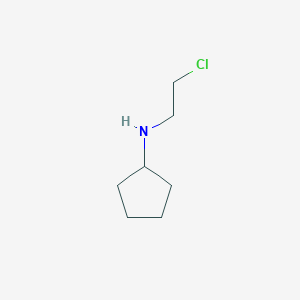

N-cyclopentyl-N-(2-chloroethyl)amine

Description

N-Cyclopentyl-N-(2-chloroethyl)amine is a tertiary amine featuring a cyclopentyl group and a 2-chloroethyl substituent on the nitrogen atom. These compounds are characterized by their alkylating properties, which stem from the formation of reactive aziridinium intermediates capable of crosslinking DNA and proteins . The cyclopentyl group in the target compound introduces steric and electronic differences that may alter its chemical behavior and biological activity compared to traditional nitrogen mustards.

Properties

Molecular Formula |

C7H14ClN |

|---|---|

Molecular Weight |

147.64 g/mol |

IUPAC Name |

N-(2-chloroethyl)cyclopentanamine |

InChI |

InChI=1S/C7H14ClN/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-6H2 |

InChI Key |

KEOCAAHAUJCJBU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences

- N-Cyclopentyl-N-(2-Chloroethyl)amine : Contains one 2-chloroethyl group and a bulky cyclopentyl substituent. Molecular formula: C₇H₁₃ClN (inferred).

- HN-1 (Ethyl Bis(2-Chloroethyl)amine) : Two 2-chloroethyl groups and an ethyl substituent. Formula: C₆H₁₂Cl₂N .

- HN-2 (Methyl Bis(2-Chloroethyl)amine) : Two 2-chloroethyl groups and a methyl substituent. Formula: C₅H₁₁Cl₂N .

- HN-3 (Tris(2-Chloroethyl)amine) : Three 2-chloroethyl groups. Formula: C₆H₁₂Cl₃N .

Key Insight : The single 2-chloroethyl group in the target compound likely reduces its alkylating capacity compared to HN-1/HN-2/HN-3, which require two or three chloroethyl groups to form stable aziridinium ions for DNA crosslinking .

Physical and Chemical Properties

Key Insights :

- Steric hindrance from the cyclopentyl group may slow hydrolysis, increasing environmental persistence .

Preparation Methods

Reaction Mechanism and Conditions

Cyclopentylamine reacts with DCE in a two-step process:

-

Initial Quaternization : The amine attacks the less hindered carbon of DCE, forming a quaternary ammonium intermediate.

-

Hydrochloride Formation : The intermediate undergoes elimination of HCl, yielding N-cyclopentyl-N-(2-chloroethyl)amine hydrochloride.

Key parameters include:

Optimization and Challenges

Patent EP0753504A2 demonstrates that maintaining a molar ratio of 1:1.2 (cyclopentylamine:DCE) at 80°C for 5 hours achieves 85–90% conversion. However, residual DCE and unreacted amine require post-reaction distillation or vacuum drying. Competing side reactions, such as over-alkylation to tertiary amines, are mitigated by stoichiometric control.

Substitution Reactions Using Preformed Chloroethylating Agents

Alternative routes employ pre-chlorinated reagents to introduce the 2-chloroethyl group.

Thionyl Chloride-Mediated Chlorination

Diethanolamine derivatives serve as precursors. For example, reacting N-cyclopentylethanolamine with thionyl chloride (SOCl₂) in dichloroethane yields the target compound:

Conditions :

Phase-Transfer Catalyzed Alkylation

Patent US20140206867A1 highlights phase-transfer catalysis (PTC) for improved efficiency. Using tetrabutylammonium bromide (TBAB) in a toluene-water system, cyclopentylamine reacts with 2-chloroethyl methanesulfonate:

Advantages :

Reductive Amination of Cyclopentanone with 2-Chloroethylamine

A convergent approach involves reductive amination of cyclopentanone with 2-chloroethylamine. This method is advantageous for scalability and purity.

Catalytic Hydrogenation

Using palladium on carbon (Pd/C) in methanol under H₂:

Conditions :

Borohydride Reduction

Sodium cyanoborohydride (NaBH₃CN) in acetic acid selectively reduces the imine intermediate:

Yield : 65% with minimal over-reduction.

Comparative Analysis of Methods

Key Observations :

-

Direct Alkylation offers high scalability but requires pressure equipment.

-

Thionyl Chloride achieves quantitative yields but generates corrosive byproducts (SO₂, HCl).

-

PTC Methods balance efficiency and mild conditions, ideal for industrial settings.

Purification and Characterization

Isolation Techniques

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopentyl-N-(2-chloroethyl)amine, and what experimental parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting cyclopentylamine with 1,2-dichloroethane under controlled alkaline conditions (pH 9–11) at 60–80°C facilitates selective alkylation. Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS is critical to avoid over-alkylation byproducts. Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

- Key Parameters : Temperature, stoichiometry of reactants, and reaction time significantly impact yield. Excess 1,2-dichloroethane may lead to bis-alkylation, requiring careful titration.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR confirm the cyclopentyl group (δ 1.5–2.0 ppm for cyclo-CH) and the 2-chloroethyl chain (δ 3.4–3.8 ppm for CHCl).

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z 176.1 for CHClN).

- X-ray Crystallography : Resolves stereoelectronic effects and confirms bond angles .

Advanced Research Questions

Q. What are the kinetic and thermodynamic factors influencing the hydrolysis of this compound, and how can they be experimentally controlled?

- Methodological Answer : Hydrolysis follows pseudo-first-order kinetics in aqueous solutions. The rate increases under acidic or alkaline conditions due to nucleophilic attack by HO or OH. At pH 7 and 25°C, the half-life () is ~30 minutes, measured via UV-Vis spectroscopy tracking absorbance at 260 nm. Buffered solutions (e.g., phosphate buffer) stabilize pH and enable reproducible kinetic studies. Hydrolysis products include cyclopentylamine and ethylene glycol derivatives .

- Control Strategies : Use aprotic solvents (e.g., DMF) to slow hydrolysis during synthesis. Add stabilizers like EDTA to chelate metal ions that catalyze degradation .

Q. How does this compound interact with biological macromolecules, and what experimental models are suitable for studying its cytotoxicity?

- Methodological Answer : The compound’s 2-chloroethyl groups act as alkylating agents, forming covalent adducts with DNA (e.g., N7-guanine) and proteins (e.g., cysteine thiols). Use the following models:

- In Vitro : HT1080 human fibrosarcoma cells treated with IC doses (determined via MTT assay) to assess DNA-protein crosslinking via HPLC-ESI-MS/MS .

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Advanced Tools : CRISPR-edited cell lines (e.g., XPA-deficient cells) to study DNA repair pathways’ role in mitigating damage .

Q. What are the challenges in maintaining the stability of this compound during storage, and what protocols mitigate degradation?

- Methodological Answer : The compound is prone to dimerization and oxidation. Stability studies under ICH guidelines (25°C/60% RH) show ~10% degradation over 6 months. Mitigation strategies:

- Storage : In amber vials under nitrogen at -20°C, with desiccants (silica gel).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.

- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation peaks .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrophilicity. Key steps:

Optimize geometry and calculate Fukui indices to identify reactive sites (e.g., chlorine atoms).

2 Simulate reaction pathways with nucleophiles (e.g., thiols) to predict adduct formation.

Validate predictions via experimental kinetics (stopped-flow spectrophotometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.